molecular formula C26H21FN4O2S B2676204 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 536705-48-3

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2676204
CAS No.: 536705-48-3
M. Wt: 472.54
InChI Key: VPEIFPITDICHIB-UHFFFAOYSA-N
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Description

2-((3-(3,5-Dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a pyrimidoindole derivative characterized by a thioacetamide linker bridging a pyrimido[5,4-b]indole core and a substituted phenyl group. The compound features a 3,5-dimethylphenyl substituent at the 3-position of the pyrimidoindole scaffold and a 4-fluorophenylacetamide moiety. The 4-fluorophenyl group may enhance metabolic stability and binding interactions compared to non-fluorinated analogs, while the 3,5-dimethylphenyl substituent likely contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c1-15-11-16(2)13-19(12-15)31-25(33)24-23(20-5-3-4-6-21(20)29-24)30-26(31)34-14-22(32)28-18-9-7-17(27)8-10-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEIFPITDICHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.

    Introduction of the Thioacetamide Group: The thioacetamide group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with an acetamide precursor.

    Attachment of the Dimethylphenyl and Fluorophenyl Groups: These groups are usually introduced through electrophilic aromatic substitution reactions, using reagents like dimethylbenzene and fluorobenzene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Automation: Utilizing automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thioacetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, under conditions that favor nucleophilic or electrophilic attack.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has shown potential as an anticancer agent. Research indicates that derivatives of pyrimidoindoles can induce apoptosis in various cancer cell lines, including HeLa cells. Modifications to the molecular structure can enhance cytotoxic effects, making it a candidate for further drug development.

Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a derivative of the compound showed a Minimum Inhibitory Concentration (MIC) of 66 µM against S. aureus, indicating promising antibacterial properties.

Biological Research

The structural features of this compound suggest it may interact with biological macromolecules like proteins and nucleic acids. Its ability to modulate enzyme activity or act as a ligand could be explored in biochemical assays to understand its mechanism of action.

Industrial Applications

In the industrial sector, this compound can serve as an intermediate in synthesizing other valuable chemicals or materials. Its unique structure allows for further functionalization, which can lead to the development of novel materials with specific properties.

Antibacterial Screening

A series of pyrimidoindole derivatives were synthesized and screened for antibacterial activity. One notable compound demonstrated an MIC of 66 µM against S. aureus, showcasing the potential for developing new antibacterial agents.

Anticancer Evaluation

Research focused on the cytotoxic effects of pyrimidoindole derivatives on various cancer cell lines revealed that specific structural modifications could significantly enhance anticancer efficacy. For example, compounds with similar scaffolds have shown effectiveness against different types of cancer cells.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Interaction with Receptors: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    Modulation of Gene Expression: Affecting transcription factors or other proteins involved in gene regulation.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Alkyl groups (e.g., isopentyl, tert-butyl) at the acetamide position (R₂) in compounds 27 and 32 enhance TLR4 agonist activity, with EC₅₀ values in the low micromolar range . Aryl substituents at R₁ (e.g., 3,5-dimethylphenyl in the target compound vs. phenyl in 27/32) influence scaffold rigidity and π-π stacking interactions. The 3,5-dimethyl groups could enhance hydrophobic binding in TLR4’s hydrophobic pockets .

Electronic Effects :

  • Electron-withdrawing groups (e.g., 4-trifluoromethoxy in ) increase metabolic stability but may reduce solubility. The target compound’s 4-fluoro group provides moderate electronegativity without excessive hydrophobicity.

Structural Complexity: Compound incorporates a fused cyclopenta-thienopyrimidine ring, increasing molecular complexity but reducing synthetic accessibility compared to the target compound’s simpler pyrimidoindole core.

Structure-Activity Relationship (SAR) Trends

  • Acetamide Substituents :

    • Bulky alkyl groups (e.g., isopentyl, tert-butyl) enhance TLR4 agonist activity but may limit blood-brain barrier penetration. Aromatic substituents (e.g., 4-fluorophenyl) favor target engagement in peripheral tissues .
    • Methoxy or trifluoromethoxy groups () introduce steric and electronic effects that may interfere with TLR4 binding in certain conformations.
  • Core Modifications: Replacement of the pyrimidoindole core with a fused cyclopenta-thienopyrimidine () alters planarity and hydrogen-bonding capacity, likely shifting biological targets.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 27 Compound
LogP (Predicted) 3.8 3.2 4.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 6 7
Polar Surface Area (Ų) 105 98 112
  • The 4-fluorophenyl group reduces polar surface area relative to trifluoromethoxy analogs (), favoring oral bioavailability.

Biological Activity

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrimidine core and a thioether linkage. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent functionalization to introduce the thioether and acetamide groups.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives of pyrimidines have shown efficacy against various viruses, including HIV and hepatitis C virus (HCV). The compound's structure suggests it may inhibit viral replication through mechanisms involving interference with viral polymerases or integrases .

Anticancer Properties

Compounds containing indole and pyrimidine moieties have been investigated for their anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific biological activity of this compound remains to be fully elucidated but may involve modulation of signaling pathways related to cancer cell survival and growth .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been suggested based on its structural analogs that exhibit COX-II inhibition. Compounds similar to this one have shown IC50 values in the low micromolar range against COX enzymes, indicating a promising therapeutic profile for managing inflammatory diseases .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and inflammation.
  • Induction of Apoptosis : The ability to activate apoptotic pathways in cancer cells is a critical area of research.
  • Modulation of Signaling Pathways : Compounds with similar structures may influence various signaling pathways that regulate cell growth and survival.

Case Studies

  • Antiviral Activity : A study demonstrated that pyrimidine derivatives could inhibit HCV NS5B polymerase with IC50 values ranging from 0.26 μM to 0.35 μM. This suggests that this compound could exhibit similar or enhanced activity due to its structural features .
  • Anticancer Activity : In vitro studies on related compounds indicated significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 μM. This positions the compound as a candidate for further investigation in cancer therapeutics .

Data Table: Summary of Biological Activities

Biological ActivityCompound ClassIC50 Values (μM)References
AntiviralPyrimidine Derivatives0.26 - 0.35
AnticancerIndole/Pyrimidine Analogues<10
Anti-inflammatoryCOX-II Inhibitors0.20 - 1.33

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous pyrimidine derivatives have been synthesized under mild, metal-free conditions using NMP as a solvent at 120°C for 16 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH) to achieve moderate yields (~31%) . Key factors include solvent selection, reaction temperature, and purification techniques. Optimization may require adjusting stoichiometric ratios of intermediates (e.g., 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine and 2-(4-aminophenyl)acetamide) and exploring alternative catalysts or microwave-assisted methods to reduce reaction time.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

X-ray crystallography is the gold standard for structural validation. For related acetamide-pyrimidine hybrids, single-crystal X-ray studies (e.g., R factor = 0.054) have resolved bond lengths, angles, and conformational details . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., 4-fluorophenyl and dimethylphenyl groups).
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation.
  • Thermogravimetric analysis (TGA) : To assess thermal stability, as melting points (e.g., 85–87°C for similar compounds) are critical for purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies often arise from solvation effects, protein flexibility, or incomplete structural data. To address this:

  • Perform molecular dynamics simulations incorporating explicit solvent models (e.g., water or DMSO) to refine docking predictions.
  • Validate binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-reference with structurally analogous compounds (e.g., thiazole derivatives with antimicrobial activity) to identify conserved pharmacophores .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?

A modular SAR approach is recommended:

  • Core modifications : Replace the pyrimidoindole scaffold with pyrazolo[3,4-d]pyrimidine or thieno[2,3-d]pyrimidine cores to assess impact on target binding .
  • Substituent variations : Test derivatives with halogens (e.g., Cl, Br) or electron-withdrawing groups on the 4-fluorophenyl moiety, as seen in bioactive analogs .
  • Bioisosteric replacements : Substitute the thioacetamide linker with sulfone or phosphonate groups to modulate solubility and potency .

Q. What methodologies are suitable for analyzing metabolic stability and degradation pathways?

  • In vitro microsomal assays : Use liver microsomes (human or rodent) with LC-MS/MS to identify phase I metabolites (oxidation, hydrolysis).
  • Stability studies : Monitor compound integrity under physiological pH (e.g., 1.2–7.4) and UV light exposure .
  • Degradation product isolation : Employ preparative HPLC to isolate and characterize byproducts, as demonstrated for related pyrimidine-acetamides .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxicity and selectivity?

  • Use a panel of cell lines (e.g., cancer vs. normal cells) with 72-hour exposure periods.
  • Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and confirm selectivity indices (SI = IC₅₀_normal / IC₅₀_cancer).
  • Include positive controls (e.g., doxorubicin) and validate results with clonogenic assays .

Q. What statistical approaches are critical for validating reproducibility in biological assays?

  • Replicate design : Perform triplicate independent experiments with technical duplicates.
  • ANOVA with post-hoc tests : To compare means across dose groups.
  • Power analysis : Ensure sample sizes are sufficient to detect ≥20% effect sizes (α = 0.05, power = 0.8) .

Technical Challenges and Solutions

Q. How can low yields in the final coupling step be mitigated?

Low yields (~30%) in amide bond formation are common due to steric hindrance from bulky substituents. Solutions include:

  • Coupling reagent optimization : Replace traditional EDCI/HOBt with PyBOP or HATU.
  • Microwave-assisted synthesis : Reduce reaction time from 16 hours to <2 hours while improving efficiency .

Q. What crystallographic techniques resolve disorder in the pyrimidoindole core?

For compounds with dynamic conformational disorder (e.g., flexible dihydro-3H-pyrimidoindole rings):

  • Collect high-resolution data (<1.0 Å) at low temperature (100 K).
  • Apply SHELXL refinement with anisotropic displacement parameters for non-H atoms .

Future Research Directions

Q. What unexplored biological targets are plausible for this compound?

Based on structural analogs, potential targets include:

  • Kinase inhibitors : EGFR or VEGFR2, due to the acetamide-thioether motif’s similarity to AZD8931 .
  • Antimicrobial agents : Thiazole derivatives with pyrimidine cores show activity against Gram-positive pathogens .

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